molecular formula C12H9F3N2 B8308764 3-Pyridin-2-yl-5-trifluoromethyl-phenylamine

3-Pyridin-2-yl-5-trifluoromethyl-phenylamine

Cat. No. B8308764
M. Wt: 238.21 g/mol
InChI Key: YBFMXXRONADDSH-UHFFFAOYSA-N
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Patent
US07652022B2

Procedure details

The title compound Is synthesized via Stille coupling analogously to the procedure of Zhang et al., Synthetic Commun. 31 (8), 1129-1139 (2001) 3-amino-5-bromo-benzotrifluoride (600 mg, 2.44 mmol), 2-tributylstannyl-pyridine (1.0 g, 2.69 mmol), and tetrakistriphenylphosphin palladium (282 mg, 0.245 mmol) dissolved in THF (10 mL) is stirred under Ar at 90° C. for 7 d. After concentrating under reduced pressure, the reaction mixture is flash chromatographed (silica gel, 2.6×46 cm, AcOEt/hexane: 1:2→2:3) to give compound of Stage 146.1 as a yellow oil: M+H=239.1; 1H-NMR (400 MHz, DMSO-d6): 8.64 (d, 5.0 Hz, 1H), 7.82 (m, 2H), 7.54/7.45 (s/s, 1H/1H), 7.36 (m, 1H9, 6.90 (s, 1H), 5.73 (s/broad, 2H); HPLC: 3.49 min (System 1); Rf (hexane/AcOEt=2:1): 1.5.
[Compound]
Name
( 8 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakistriphenylphosphin palladium
Quantity
282 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([C:9]([F:12])([F:11])[F:10])[CH:5]=[C:6](Br)[CH:7]=1.C([Sn](CCCC)(CCCC)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][N:19]=1)CCC>C1COCC1>[N:19]1[CH:20]=[CH:21][CH:22]=[CH:23][C:18]=1[C:6]1[CH:7]=[C:2]([NH2:1])[CH:3]=[C:4]([C:9]([F:12])([F:11])[F:10])[CH:5]=1

Inputs

Step One
Name
( 8 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
600 mg
Type
reactant
Smiles
NC=1C=C(C=C(C1)Br)C(F)(F)F
Name
Quantity
1 g
Type
reactant
Smiles
C(CCC)[Sn](C1=NC=CC=C1)(CCCC)CCCC
Name
tetrakistriphenylphosphin palladium
Quantity
282 mg
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
is stirred under Ar at 90° C. for 7 d
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After concentrating under reduced pressure
CUSTOM
Type
CUSTOM
Details
chromatographed (silica gel, 2.6×46 cm, AcOEt/hexane: 1:2→2:3)

Outcomes

Product
Details
Reaction Time
7 d
Name
Type
product
Smiles
N1=C(C=CC=C1)C=1C=C(C=C(C1)C(F)(F)F)N
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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